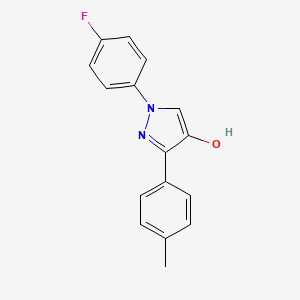![molecular formula C12H22N2O2 B1381266 tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate CAS No. 1630907-27-5](/img/structure/B1381266.png)
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate
Overview
Description
“tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate” is a chemical compound with the molecular formula C12H22N2O2 . It has an average mass of 226.315 Da and a monoisotopic mass of 226.168121 Da .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12/h4-8,13H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
This compound is a white solid . It should be stored at temperatures between 0-8°C .Safety and Hazards
Mechanism of Action
Biochemical Analysis
Biochemical Properties
tert-Butyl (4-aminobicyclo[2.2.1]heptan-1-yl)carbamate: plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain proteases, which are enzymes that break down proteins. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, inhibiting its activity. This inhibition can be useful in studying the function of the enzyme and its role in various biochemical pathways .
Cellular Effects
The effects of This compound on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain signaling pathways by inhibiting key enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins that are crucial for cell function. Additionally, the compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, This compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to changes in biochemical pathways and cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. The compound is relatively stable when stored at low temperatures, but it can degrade over time when exposed to light or higher temperatures. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro studies. These effects can include sustained inhibition of enzyme activity and prolonged changes in gene expression .
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit enzyme activity without causing significant toxicity. At higher doses, the compound can have toxic effects, including damage to tissues and organs. These adverse effects are often dose-dependent, with higher doses leading to more severe toxicity .
Metabolic Pathways
This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes. For instance, the compound can inhibit enzymes involved in the breakdown of proteins, affecting metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of This compound is influenced by its structure and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can affect the activity and function of the compound, as well as its interactions with other biomolecules .
properties
IUPAC Name |
tert-butyl N-(4-amino-1-bicyclo[2.2.1]heptanyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-10(2,3)16-9(15)14-12-6-4-11(13,8-12)5-7-12/h4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJAMSVGNXBESR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701143248 | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1630907-27-5 | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1630907-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-aminobicyclo[2.2.1]hept-1-yl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701143248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Bromo-5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B1381184.png)
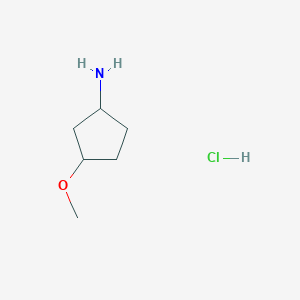
![1-methyl-octahydro-1H-pyrrolo[3,2-c]pyridine dihydrochloride](/img/structure/B1381186.png)
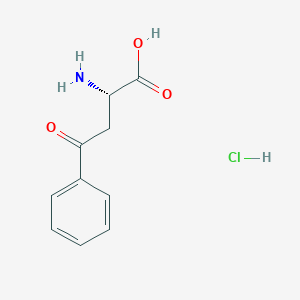
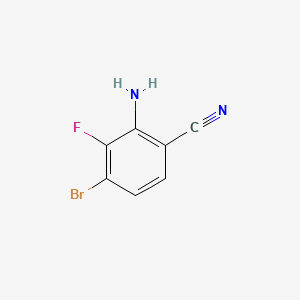

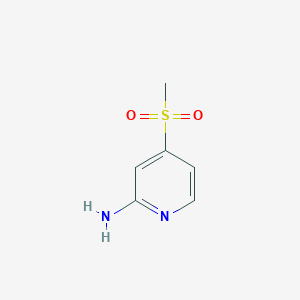

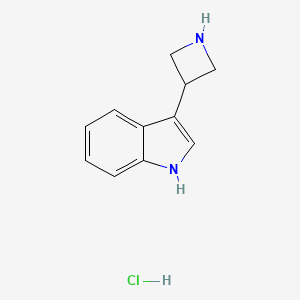
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
